molecular formula C11H17NO3S B226307 N-isopropyl-2-methoxy-5-methylbenzenesulfonamide

N-isopropyl-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B226307
M. Wt: 243.32 g/mol
InChI Key: MVLUNXDJALLNCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-methoxy-5-methylbenzenesulfonamide (IMMS) is a sulfonamide compound that has been widely used in scientific research due to its unique properties. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action and potential applications in the field of biochemistry and physiology.

Mechanism of Action

The mechanism of action of N-isopropyl-2-methoxy-5-methylbenzenesulfonamide involves the binding of the compound to the active site of carbonic anhydrase II. This binding inhibits the enzyme's ability to catalyze the hydration of carbon dioxide, leading to a decrease in bicarbonate production. This inhibition has been shown to have various physiological effects, including the reduction of intraocular pressure and the prevention of osteoporosis.
Biochemical and Physiological Effects
N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. Inhibition of carbonic anhydrase II has been linked to a reduction in intraocular pressure, which is the primary cause of glaucoma. N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has also been shown to prevent bone resorption and increase bone mineral density, making it a potential treatment for osteoporosis. In addition, N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has been shown to have anticonvulsant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has several advantages for lab experiments. It is a highly specific inhibitor of carbonic anhydrase II, making it an ideal tool for studying the enzyme's role in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for research. However, N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has some limitations. Its inhibitory effect on carbonic anhydrase II is reversible, making it difficult to maintain a constant level of inhibition over time. In addition, its effects on other carbonic anhydrase isoforms are not well understood, making it challenging to interpret the results of experiments involving multiple isoforms.

Future Directions

There are several future directions for research involving N-isopropyl-2-methoxy-5-methylbenzenesulfonamide. One potential area of research is the development of more potent and selective inhibitors of carbonic anhydrase II. Another area of research is the investigation of N-isopropyl-2-methoxy-5-methylbenzenesulfonamide's effects on other carbonic anhydrase isoforms and their potential physiological roles. Additionally, N-isopropyl-2-methoxy-5-methylbenzenesulfonamide's anticonvulsant and anti-inflammatory effects warrant further investigation. Overall, N-isopropyl-2-methoxy-5-methylbenzenesulfonamide is a promising compound that has the potential to contribute significantly to our understanding of various physiological processes.

Synthesis Methods

The synthesis of N-isopropyl-2-methoxy-5-methylbenzenesulfonamide involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with isopropylamine in the presence of a base. The reaction yields a white solid that can be purified through recrystallization. The purity of the compound can be confirmed through NMR and mass spectroscopy.

Scientific Research Applications

N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has been extensively used in scientific research due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. They play a crucial role in various physiological processes, including respiration, acid-base balance, and ion transport. N-isopropyl-2-methoxy-5-methylbenzenesulfonamide has been shown to inhibit carbonic anhydrase II, which is the most abundant isoform in the human body. This inhibition has been implicated in various physiological processes, including the regulation of intraocular pressure, the treatment of glaucoma, and the prevention of osteoporosis.

properties

Product Name

N-isopropyl-2-methoxy-5-methylbenzenesulfonamide

Molecular Formula

C11H17NO3S

Molecular Weight

243.32 g/mol

IUPAC Name

2-methoxy-5-methyl-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C11H17NO3S/c1-8(2)12-16(13,14)11-7-9(3)5-6-10(11)15-4/h5-8,12H,1-4H3

InChI Key

MVLUNXDJALLNCB-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC(C)C

Origin of Product

United States

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